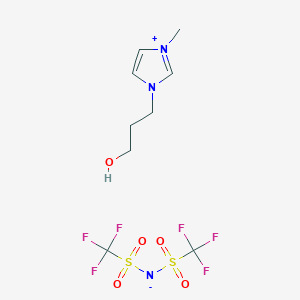

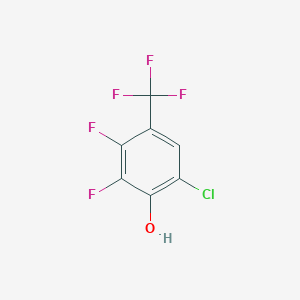

![molecular formula C28H38FeNOP B6313378 (R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97% CAS No. 541540-70-9](/img/structure/B6313378.png)

(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, 97%

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

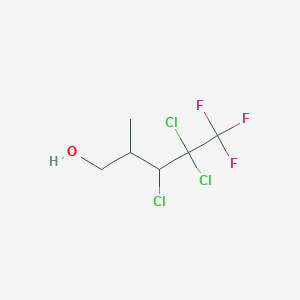

“(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine, 97%” is a chiral phosphine ligand used for enantioselective synthesis . It has an empirical formula of C28H28FeNOP and a molecular weight of 481.35 .

Molecular Structure Analysis

The molecular structure of this compound is quite complex. It includes a ferrocene moiety, which is a sandwich-like compound consisting of two cyclopentadienyl rings bound to an iron atom . Attached to this ferrocene moiety is a diphenylphosphine group, which is known for its ability to act as a ligand in various chemical reactions .Physical And Chemical Properties Analysis

This compound is a solid and its color/form is described as orange . It’s important to note that it is air sensitive .Wissenschaftliche Forschungsanwendungen

Chiral Ligands in Asymmetric Synthesis

(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine is widely recognized for its role as a chiral ligand in asymmetric catalysis. Research has demonstrated its effectiveness in rhodium(I)-catalyzed asymmetric hydrosilylation of ketones, showcasing its utility in creating enantiomerically enriched products. Such chiral ligands are pivotal in the synthesis of pharmaceuticals and fine chemicals, where the control over the stereochemistry of the synthesized compounds is crucial (Nishibayashi, Segawa, Arikawa, Ohe, Hidai, & Uemura, 1997).

Asymmetric Catalysis

Further research into the application of chiral ferrocenylphosphines in asymmetric synthesis has led to the preparation of various chiral ferrocenylphosphines for use as ligands in transition metal complex catalyzed asymmetric reactions. These studies contribute significantly to the field of asymmetric catalysis, providing new pathways for the synthesis of chiral molecules (Hayashi, Mise, Fukushima, Kagotani, Nagashima, Hamada, Matsumoto, Kawakami, Konishi, Yamamoto, & Kumada, 1980).

Dendrimers in Catalysis

In the realm of nanotechnology and molecular engineering, dendrimers containing chiral ferrocenyl diphosphines have been synthesized and applied in asymmetric catalysis. These dendrimers, utilized in Rh-catalyzed hydrogenation, Pd-catalyzed allylic substitution, and Rh-catalyzed hydroboration, highlight the adaptability and effectiveness of ferrocenylphosphine-based ligands in catalyzing diverse chemical reactions (Köllner & Togni, 2001).

Enhancing Catalytic Activities

The synthesis and structural analysis of new chiral ferrocenylphosphines for asymmetric catalysis reveal the importance of the ligand structure in enhancing the activity and selectivity of the catalytic processes. Through meticulous design and synthesis, researchers have developed ligands that significantly influence the outcomes of catalytic reactions, showcasing the potential for customized ligands in achieving desired reaction selectivities (Togni, Breutel, Soares, Zanetti, Gerfin, Gramlich, Spindler, & Rihs, 1994).

Wirkmechanismus

Target of Action

It is known that this compound is often used as a chiral ligand . Ligands are molecules that bind to other (usually larger) molecules, and in the case of chiral ligands, they are often used to induce stereo-selectivity in a chemical reaction .

Mode of Action

The compound (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine acts as a chiral ligand, enhancing stereo-selectivity in metal-catalyzed reactions . It can form complexes with transition metals such as palladium, rhodium, and ruthenium . As a chiral catalyst in asymmetric catalysis, it can influence the outcome of the reaction, favoring the formation of one enantiomer over the other .

Biochemical Pathways

As a chiral ligand, it is likely involved in various organic synthesis reactions, including cyclization reactions and carbonylation reactions .

Result of Action

The result of the action of (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine is the enhancement of stereo-selectivity in metal-catalyzed reactions . This means that it can influence the outcome of these reactions, favoring the formation of one enantiomer over the other .

Action Environment

The action, efficacy, and stability of (R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine can be influenced by various environmental factors. For instance, the compound is air-sensitive , which means that it may degrade or react when exposed to air. Therefore, it should be handled and stored under an inert atmosphere to maintain its stability .

Eigenschaften

IUPAC Name |

cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28NOP.C5H10.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-8,10-13,17,20-22H,9,14-16H2,1-2H3;1-5H2;/t20-,21+,22?;;/m0../s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGVUOLSZBHXPPO-NIWTWUFPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1COC(=N1)C2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1COC(=N1)[C@H]2CCCC2P(C3=CC=CC=C3)C4=CC=CC=C4.C1CCCC1.[Fe] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H38FeNOP |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

491.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

cyclopentane;diphenyl-[(2R)-2-[(4S)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]cyclopentyl]phosphane;iron | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

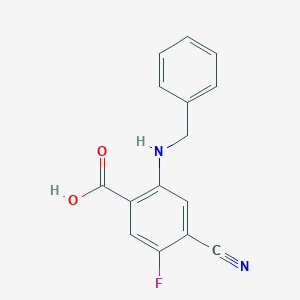

![4-[3,5-Bis(trifluoromethyl)phenoxy]-1,3-benzenediamine, 93%](/img/structure/B6313333.png)

![(4R,5S)-3,3a,8,8a-Tetrahydroindeno[1,2-d]-1,2,3-oxathiazole-2,2-dioxide-3-carboxylic acid t-butyl ester, 97%](/img/structure/B6313377.png)